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Abstract
Cisplatin, or cis-diamminedichloroplatinum(II), stands as a cornerstone of modern cancer

chemotherapy. Its journey from a chance observation in a biophysics laboratory to a widely

used therapeutic agent is a testament to scientific curiosity and rigorous investigation. This

technical guide provides an in-depth exploration of the historical development of cisplatin,

detailing its discovery, preclinical and clinical evaluation, mechanism of action, and the

evolution of resistance. We present quantitative data in structured tables, provide detailed

experimental protocols for seminal studies, and use Graphviz diagrams to illustrate key

pathways and processes. This document serves as a comprehensive resource for

professionals in oncology and drug development, offering insights into the foundational science

that established a new paradigm in cancer treatment.

Introduction: A Serendipitous Beginning
The story of cisplatin's anticancer properties begins not in an oncology lab, but in the

biophysics department at Michigan State University in 1965.[1] Barnett Rosenberg and his

team were investigating the effects of electric fields on cell division, using Escherichia coli as a

model organism.[2][3] They observed that when an alternating electric current was applied

through platinum electrodes to a culture of E. coli, the bacteria ceased to divide and grew into

long, filamentous strands—up to 300 times their normal length.[1][3] This inhibition of cell

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b142131?utm_src=pdf-interest
https://www.benchchem.com/product/b142131?utm_src=pdf-body
https://www.benchchem.com/product/b142131?utm_src=pdf-body
https://www.benchchem.com/product/b142131?utm_src=pdf-body
https://www.cancer.gov/research/progress/discovery/cisplatin
https://en.wikipedia.org/wiki/Barnett_Rosenberg
https://sciencefocus.hkust.edu.hk/a-lucky-strike-rediscovery-of-an-anti-cancer-drug-by-barnett-rosenberg
https://www.cancer.gov/research/progress/discovery/cisplatin
https://sciencefocus.hkust.edu.hk/a-lucky-strike-rediscovery-of-an-anti-cancer-drug-by-barnett-rosenberg
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b142131?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


division, a hallmark of potential anticancer agents, was initially attributed to the electric field

itself.

However, through a series of meticulous control experiments, Rosenberg's team discovered

that the effect was not due to the electricity, but to a chemical species that had formed in the

solution. The platinum electrodes, thought to be inert, had reacted with the ammonia and

chloride in the buffer medium to create several platinum-containing compounds. After two years

of further investigation, the specific compound responsible for the dramatic inhibition of cell

division was identified as cis-diamminedichloroplatinum(II), later named cisplatin. This

accidental discovery pivoted Rosenberg's research towards exploring the potential of this

inorganic compound as a cancer therapeutic, a notion that would revolutionize the treatment of

several malignancies.

Preclinical Development: From Bacteria to Tumors
Following the initial observations in bacteria, the next logical step was to determine if

cisplatin's cell division-inhibiting properties extended to cancer cells. The preclinical evaluation

of cisplatin began with studies in various tumor models, most notably the L1210 leukemia and

sarcoma 180 mouse models.

Early Antitumor Activity Studies
In 1969, Rosenberg and his colleagues published their promising findings on the antitumor

activity of cisplatin in mice with sarcoma 180 tumors. They demonstrated that cisplatin could

cause significant tumor regression. While the compound showed high toxicity at larger doses,

causing issues like kidney damage, lower doses were well-tolerated by the mice and still

produced a potent antitumor effect. Remarkably, many of the treated mice remained tumor-free

for months after the treatment, indicating a durable response.

These compelling results captured the attention of the National Cancer Institute (NCI), which

then funded more extensive preclinical testing across a wider range of tumor types.

Figure 1: Workflow of the discovery of cisplatin's anticancer properties.

Quantitative Preclinical Data
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The efficacy of cisplatin and its analogs has been quantified in numerous preclinical studies.

The following table summarizes representative data from studies in the L1210 leukemia mouse

model, a standard for early chemotherapy screening.

Compound
Optimal Dose
(mg/kg)

Increase in
Lifespan (%)

Reference

Cisplatin (CDDP) 9 >338

Carboplatin (CBDCA) 80 >338

TNO-6 10 125

CHIP 40 113

Table 1: Antitumor activity of cisplatin and its analogs against L1210 leukemia in mice.

Mechanism of Action: DNA Damage and Apoptosis
The cytotoxic effects of cisplatin are primarily mediated through its interaction with DNA. Once

inside the cell, where the chloride concentration is significantly lower than in the bloodstream,

the chloride ligands of cisplatin are replaced by water molecules in a process called aquation.

This aquated form is highly reactive and readily binds to the N7 position of purine bases,

primarily guanine and adenine, on the DNA.

The most common lesions formed are 1,2-intrastrand crosslinks between adjacent purine

bases, with d(GpG) adducts accounting for about 65% and d(ApG) adducts for about 25% of all

adducts. These adducts create a significant kink in the DNA double helix, which disrupts DNA

replication and transcription. This damage, if not repaired, triggers a cascade of cellular

responses, including cell cycle arrest and ultimately, apoptosis (programmed cell death).

Figure 2: Simplified signaling pathway of cisplatin-induced apoptosis.

Clinical Trials and FDA Approval: A New Era in
Cancer Treatment
Based on the strong preclinical data, the NCI sponsored the first human clinical trials of

cisplatin in 1972. A pivotal moment in cisplatin's history came from the trials led by Dr.
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Lawrence Einhorn at Indiana University, focusing on patients with advanced testicular cancer, a

disease with very poor prognosis at the time.

In 1974, Dr. Einhorn combined cisplatin with two other chemotherapy agents, vinblastine and

bleomycin (the PVB regimen), and the results were transformative. The combination therapy

produced unprecedented response rates, with tumors often shrinking within days. This success

led to the U.S. Food and Drug Administration (FDA) approving cisplatin for the treatment of

testicular cancer in 1978. Subsequently, cisplatin became a key component in curative

regimens for ovarian, bladder, lung, cervical, and head and neck cancers.

Cancer
Type

Regimen
Number of
Patients

Overall
Response
Rate (%)

Complete
Response
Rate (%)

Reference

Metastatic

Testicular

Cancer

Cisplatin,

Vinblastine,

Bleomycin

(PVB)

78 100 73

(Seminal

Einhorn

studies)

Advanced

Ovarian

Cancer

Cisplatin +

Cyclophosph

amide

41 73 33

(Early

combination

studies)

Advanced

Bladder

Cancer

Cisplatin

(single agent)
25 44 12

(Early single-

agent

studies)

Advanced

HCC

Cisplatin +

Doxorubicin

(AP)

N/A 4.3% N/A

Table 2: Summary of key early clinical trial results for cisplatin-based therapies.

Mechanisms of Resistance
Despite its remarkable efficacy, a major clinical challenge with cisplatin is the development of

drug resistance, either intrinsic or acquired. The mechanisms of cisplatin resistance are

multifactorial and can be broadly categorized as follows:
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Reduced Intracellular Accumulation: Decreased influx or increased efflux of the drug reduces

the amount of cisplatin that reaches the DNA. This can be due to reduced expression of

copper transporter 1 (CTR1), which imports cisplatin, or increased expression of efflux

pumps like ATP7A and ATP7B.

Increased Drug Inactivation: Intracellular detoxification mechanisms can neutralize cisplatin
before it reaches its target. This is often mediated by glutathione (GSH) and

metallothioneins, which are sulfur-containing molecules that can bind to and inactivate

platinum compounds.

Enhanced DNA Repair: Increased capacity of the cell to repair cisplatin-DNA adducts can

overcome the drug's cytotoxic effects. The nucleotide excision repair (NER) pathway is

particularly important for removing cisplatin-induced lesions.

Altered Apoptotic Signaling: Defects in the signaling pathways that lead to apoptosis can

allow cancer cells to tolerate DNA damage. This can involve mutations in the p53 tumor

suppressor gene or altered expression of proteins in the Bcl-2 family.

Figure 3: Overview of the primary mechanisms of cisplatin resistance.

Conclusion and Future Perspectives
The discovery and development of cisplatin marked a pivotal moment in the history of

medicine, demonstrating that a simple inorganic compound could be a powerful weapon

against cancer. Its success spurred the development of second and third-generation platinum

analogs, such as carboplatin and oxaliplatin, which offer different toxicity profiles and spectra of

activity. Current research continues to explore cisplatin-based combination therapies, novel

drug delivery systems to reduce toxicity, and strategies to overcome resistance. The legacy of

Barnett Rosenberg's serendipitous finding continues to influence the field of medicinal

inorganic chemistry and provides hope for more effective and less toxic cancer treatments in

the future.

Appendix: Experimental Protocols
A.1. Rosenberg's Bacterial Filamentation Experiment
(Conceptual Protocol)
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Objective: To observe the effect of an electric field on the division of E. coli.

Apparatus: A continuous culture chamber with platinum electrodes at either end.

Medium: A buffered solution containing ammonium chloride and other nutrients necessary for

E. coli growth.

Procedure:

Inoculate the culture chamber with E. coli.

Apply a low-frequency alternating electric current (e.g., 500-6000 Hz) across the platinum

electrodes.

Continuously supply fresh medium to the chamber while removing the old medium to

maintain a steady-state culture.

Periodically collect samples from the culture.

Examine the samples under a light microscope to observe bacterial morphology.

Expected Observation: The bacteria cease to divide but continue to grow, forming long

filaments.

A.2. Measurement of Cisplatin-DNA Adducts by HPLC-
ICP-MS (Conceptual Protocol)

Objective: To quantify the formation of the primary 1,2-GG intrastrand adduct in DNA from

treated cells or tissues.

Principle: This method combines enzymatic digestion of DNA to isolate the adducts,

separation by High-Performance Liquid Chromatography (HPLC), and sensitive detection of

platinum by Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

Procedure:

Sample Collection: Collect cells or tissues from patients or experimental models before

and after cisplatin treatment.
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DNA Extraction: Isolate genomic DNA from the collected samples using standard DNA

extraction kits or protocols.

Enzymatic Digestion: Digest the DNA to single nucleotides and adducts. This typically

involves a multi-enzyme digestion cocktail (e.g., DNase I, nuclease P1, alkaline

phosphatase) to break down the DNA backbone while leaving the adduct intact.

HPLC Separation: Inject the digested sample into an HPLC system. Use a reverse-phase

column to separate the 1,2-GG adduct from normal nucleotides and other cellular

components.

ICP-MS Detection: The eluent from the HPLC is directed into the ICP-MS. The ICP-MS

atomizes and ionizes the sample, and the mass spectrometer quantifies the amount of

platinum at the specific retention time corresponding to the 1,2-GG adduct.

Quantification: Compare the platinum signal from the sample to a standard curve

generated from known amounts of purified 1,2-GG adduct to determine the concentration

in the original DNA sample, typically expressed as femtomoles of adduct per microgram of

DNA.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b142131#cisplatin-s-historical-development-in-
chemotherapy]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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